molecular formula C11H4F16O B11092967 (3Z)-4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-hexadecafluoroundec-3-en-2-one CAS No. 136909-85-8

(3Z)-4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-hexadecafluoroundec-3-en-2-one

Cat. No.: B11092967
CAS No.: 136909-85-8
M. Wt: 456.12 g/mol
InChI Key: FGWAKQKTCXBUER-RQOWECAXSA-N
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Description

(3Z)-4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-hexadecafluoroundec-3-en-2-one is a chemical compound with the molecular formula C11H4F16O It is known for its unique structure, which includes a highly fluorinated carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-hexadecafluoroundec-3-en-2-one typically involves the fluorination of a suitable precursor. One common method is the direct fluorination of undec-3-en-2-one using elemental fluorine or a fluorinating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve a continuous flow reactor to ensure precise control over reaction conditions. This method allows for the efficient production of large quantities of the compound while minimizing the risk of hazardous side reactions.

Chemical Reactions Analysis

Types of Reactions

(3Z)-4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-hexadecafluoroundec-3-en-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the carbonyl carbon, using reagents such as Grignard reagents or organolithium compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Grignard reagents in anhydrous conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(3Z)-4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-hexadecafluoroundec-3-en-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential use in bioimaging due to its unique fluorine content.

    Medicine: Explored for its potential as a diagnostic agent in medical imaging techniques such as MRI.

    Industry: Utilized in the production of specialized polymers and coatings due to its chemical stability and resistance to degradation.

Mechanism of Action

The mechanism of action of (3Z)-4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-hexadecafluoroundec-3-en-2-one involves its interaction with molecular targets through its highly electronegative fluorine atoms. These interactions can lead to changes in the electronic environment of the target molecules, affecting their function. The compound’s fluorinated chain can also interact with hydrophobic regions of proteins and membranes, influencing their structure and activity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A compound with a similar carbonyl structure but without the extensive fluorination.

    Acetylacetone: Another compound with a carbonyl group, used in various chemical syntheses.

Uniqueness

The extensive fluorination of (3Z)-4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-hexadecafluoroundec-3-en-2-one sets it apart from other similar compounds. This fluorination imparts unique properties such as high chemical stability, resistance to degradation, and distinctive electronic characteristics, making it valuable in specialized applications.

Properties

CAS No.

136909-85-8

Molecular Formula

C11H4F16O

Molecular Weight

456.12 g/mol

IUPAC Name

(Z)-4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-hexadecafluoroundec-3-en-2-one

InChI

InChI=1S/C11H4F16O/c1-3(28)2-4(12)5(13,14)6(15,16)7(17,18)8(19,20)9(21,22)10(23,24)11(25,26)27/h2H,1H3/b4-2-

InChI Key

FGWAKQKTCXBUER-RQOWECAXSA-N

Isomeric SMILES

CC(=O)/C=C(/C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)\F

Canonical SMILES

CC(=O)C=C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)F

Origin of Product

United States

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